REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:14]C(=O)OC(C)(C)C)[C:9]([NH:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[Na]>Cl.O1CCOCC1>[NH2:14][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]([NH:11][CH2:12][CH3:13])=[O:10] |f:2.3,^1:21|
|
Name
|
tert-butyl 1-(4-chlorophenyl)-2-(ethylamino)-2-oxoethylcarbamate
|
Quantity
|
516 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)NCC)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with ethyle acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NCC)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 99.8% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |